Cas no 2770525-46-5 ((9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate)
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate Chemical and Physical Properties
Names and Identifiers
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- 2770525-46-5
- EN300-37396924
- (9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate
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- Inchi: 1S/C24H22N2O2/c1-2-3-9-17-10-8-15-25-23(17)26-24(27)28-16-22-20-13-6-4-11-18(20)19-12-5-7-14-21(19)22/h2,4-8,10-15,22H,1,3,9,16H2,(H,25,26,27)
- InChI Key: YRWMYSKPFJWFFU-UHFFFAOYSA-N
- SMILES: O(C(NC1C(=CC=CN=1)CCC=C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 370.168127949g/mol
- Monoisotopic Mass: 370.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 515
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 51.2Ų
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37396924-0.05g |
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate |
2770525-46-5 | 0.05g |
$996.0 | 2023-07-06 | ||
| Enamine | EN300-37396924-0.1g |
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate |
2770525-46-5 | 0.1g |
$1043.0 | 2023-07-06 | ||
| Enamine | EN300-37396924-0.25g |
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate |
2770525-46-5 | 0.25g |
$1090.0 | 2023-07-06 | ||
| Enamine | EN300-37396924-0.5g |
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate |
2770525-46-5 | 0.5g |
$1137.0 | 2023-07-06 | ||
| Enamine | EN300-37396924-1.0g |
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate |
2770525-46-5 | 1.0g |
$1185.0 | 2023-07-06 | ||
| Enamine | EN300-37396924-2.5g |
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate |
2770525-46-5 | 2.5g |
$2324.0 | 2023-07-06 | ||
| Enamine | EN300-37396924-5.0g |
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate |
2770525-46-5 | 5.0g |
$3438.0 | 2023-07-06 | ||
| Enamine | EN300-37396924-10.0g |
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate |
2770525-46-5 | 10.0g |
$5099.0 | 2023-07-06 |
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on (9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate
The Synthesis and Applications of (9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-yl)pyridin-2-yl]carbamate (CAS No 2770525-46)
(9H-fluoren-9-yl)methyl N-[3-(but-3-en-1-y)pyridin-2-yl]carbamate, commonly referred to by its CAS number 27705-46-5, is a highly specialized organic compound with significant applications in modern chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in advanced chemical systems. The molecule combines a fluorenylmethyl group with a substituted pyridine ring, creating a structure that exhibits intriguing electronic and optical characteristics.
The synthesis of this compound involves a series of intricate chemical reactions, including nucleophilic substitutions and coupling reactions, to achieve the desired molecular architecture. Recent advancements in synthetic methodologies have enabled chemists to optimize the production process, resulting in higher yields and improved purity. Researchers have also explored alternative routes to synthesize this compound, such as using microwave-assisted synthesis or catalytic systems, which have shown promise in enhancing reaction efficiency.
The structural features of this compound are particularly noteworthy. The fluorenylmethyl group contributes to the molecule's stability and fluorescence properties, while the pyridine ring introduces aromaticity and potential for coordination chemistry. The presence of the butenyl substituent further enhances the compound's versatility, allowing for additional functionalization or reactivity in various chemical environments.
In terms of applications, this compound has found utility in several cutting-edge fields. In materials science, it has been employed as a precursor for advanced polymers and optoelectronic materials due to its ability to form stable polymer networks with desirable electronic properties. Additionally, its fluorescence characteristics make it a candidate for use in sensors and imaging agents within the biomedical sector.
Recent studies have delved into the pharmacological properties of this compound, exploring its potential as a drug delivery agent or therapeutic compound. Preclinical trials have indicated that it may possess bioactive properties that could be harnessed for treating specific medical conditions.
The continued exploration of (9H-fluoren-9-yl)methyl N[3(butenyl)pyridin-2-yl]carbamate underscores its importance as a versatile building block in contemporary chemical research.
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